N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyridine, piperazine, pyrimidine, and thiophene moieties, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate undergoes oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The ortho-position of pyridine N-oxides is substituted with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: This intermediate is then reacted with sodium and ammonium chloride in ethanol solution to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trimethylsilyl cyanide (TMSCN) and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and tuberculosis
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholinesterase inhibitor, which is significant in the treatment of Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cognitive function .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar applications in Alzheimer’s research.
N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide: Known for its anti-tubercular activity.
Uniqueness
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-17(15-4-3-11-26-15)22-14-12-20-18(21-13-14)24-9-7-23(8-10-24)16-5-1-2-6-19-16/h1-6,11-13H,7-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFDDAMXJZMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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